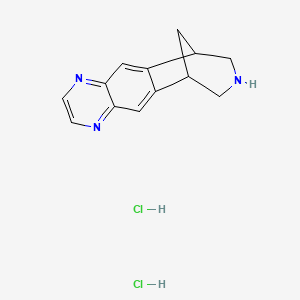

Varenicline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Varenicline dihydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction by partially activating these receptors while displacing nicotine at its sites of action in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline dihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. High-performance liquid chromatography (HPLC) is commonly used for quality control and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Varenicline dihydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Scientific Research Applications

Varenicline dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nicotinic acetylcholine receptor interactions.

Biology: Investigated for its effects on neuronal signaling and receptor modulation.

Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.

Mechanism of Action

Varenicline dihydrochloride acts as a partial agonist at the alpha4/beta2 nicotinic acetylcholine receptors. By partially activating these receptors, it helps reduce nicotine cravings and withdrawal symptoms. The compound also displaces nicotine at its binding sites, preventing the full activation of these receptors by nicotine and thereby reducing the rewarding effects of smoking .

Comparison with Similar Compounds

Similar Compounds

Bupropion: Another smoking cessation aid that works by inhibiting the reuptake of dopamine and norepinephrine.

Nicotine Replacement Therapies (NRTs): Include products like nicotine patches, gums, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness

Varenicline dihydrochloride is unique in its mechanism of action as a partial agonist at nicotinic receptors. Unlike bupropion and NRTs, it directly targets the receptors involved in nicotine addiction, providing a dual effect of reducing cravings and blocking the rewarding effects of nicotine .

Biological Activity

Varenicline dihydrochloride, commonly known simply as varenicline, is a medication primarily used to aid smoking cessation. It acts as a selective partial agonist of the nicotinic acetylcholine receptors in the brain, particularly the α4β2 subtype. This mechanism of action enables varenicline to reduce cravings and withdrawal symptoms associated with nicotine dependence. The biological activity of varenicline has been extensively studied, revealing its efficacy in smoking cessation and potential applications in treating other forms of addiction, such as alcohol dependence.

Varenicline exhibits a unique pharmacological profile:

- Partial Agonism : It partially activates nicotinic acetylcholine receptors, specifically α4β2, while displacing nicotine from these sites. This results in a reduced dopamine release compared to full agonists like nicotine itself .

- Dopamine Release : The activation leads to a moderate release of dopamine, which helps alleviate withdrawal symptoms without producing the same intense euphoria associated with nicotine .

- Receptor Selectivity : Varenicline shows high selectivity for the α4β2 receptor over other nicotinic receptors (e.g., α3β4 and α7), which contributes to its effectiveness and safety profile .

Pharmacokinetics

- Absorption and Distribution : Varenicline is well absorbed with a bioavailability of approximately 92%. It has a long elimination half-life of about 24 hours, allowing for once-daily dosing in some cases .

- Metabolism : The drug undergoes minimal metabolism, with over 90% excreted unchanged via the kidneys . This highlights its suitability for patients with limited hepatic function.

- Adverse Effects : Common side effects include nausea, insomnia, and vivid dreams. Serious cardiovascular events have been scrutinized but are not significantly elevated compared to placebo when considering comprehensive studies .

Efficacy in Smoking Cessation

Numerous clinical trials have demonstrated the efficacy of varenicline in promoting smoking cessation:

Key Findings from Clinical Trials

Case Studies

A notable case study involved a cohort of smokers who had previously failed other cessation methods. Participants using varenicline achieved higher quit rates and reported lower cravings compared to those on placebo or bupropion. This underscores varenicline's role as a first-line treatment for smoking cessation.

Applications Beyond Smoking Cessation

Recent research has explored varenicline's potential in treating alcohol dependence:

- Efficacy in Alcohol Dependence : A meta-analysis involving 1,421 participants indicated that varenicline significantly reduced alcohol consumption metrics, including days abstinent and drinks per drinking day . Although it did not significantly affect overall abstinence rates, it showed promise in reducing cravings.

Summary of Findings

| Outcome Measure | Effect Size (SMD) | p-value |

|---|---|---|

| Percentage of Abstinent Days | 4.20 days | 0.04 |

| Drinks per Day | -0.23 drinks | 0.02 |

| Craving (Penn Scale) | -0.35 | <0.003 |

These findings suggest that varenicline may serve as an adjunctive treatment for individuals struggling with alcohol use disorder.

Safety Profile

The safety profile of varenicline has been a focal point in clinical assessments:

- Cardiovascular Safety : Comprehensive reviews indicate no significant increase in major adverse cardiovascular events (MACE) associated with varenicline use compared to placebo or bupropion during treatment periods .

- Adverse Events : While some mild side effects are common, serious adverse events remain rare, making it a generally safe option for smoking cessation and potentially for alcohol dependence.

Properties

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVVYNGXLGJKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.